
Diethyl 2,2'-dicyano-3,3'-dioxo-2,2'-bipyrrolidine-1,1'-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Diethyl 2,2’-dicyano-3,3’-dioxo-[2,2’-bipyrrolidine]-1,1’-dicarboxylate typically involves base-catalyzed condensation reactions. Aromatic nitriles and pyrrolinone esters are commonly used as starting materials. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Diethyl 2,2’-dicyano-3,3’-dioxo-[2,2’-bipyrrolidine]-1,1’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the cyano groups can be replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Diethyl 2,2’-dicyano-3,3’-dioxo-[2,2’-bipyrrolidine]-1,1’-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of high-performance pigments and dyes
Wirkmechanismus
The mechanism by which Diethyl 2,2’-dicyano-3,3’-dioxo-[2,2’-bipyrrolidine]-1,1’-dicarboxylate exerts its effects involves interactions with various molecular targets. The compound’s cyano groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to cellular signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Diethyl 2,2’-dicyano-3,3’-dioxo-[2,2’-bipyrrolidine]-1,1’-dicarboxylate can be compared with other DPP derivatives such as:
Dimethyl 2,3-dicyano-1’,3’-dioxo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-2,3-dicarboxylate: Known for its similar structural properties but different reactivity.
3,3’-Diethyloxacarbocyanine iodide: Another compound with cyano groups, used primarily in imaging applications
Eigenschaften
CAS-Nummer |
1243-80-7 |
|---|---|
Molekularformel |
C16H18N4O6 |
Molekulargewicht |
362.34 g/mol |
IUPAC-Name |
ethyl 2-cyano-2-(2-cyano-1-ethoxycarbonyl-3-oxopyrrolidin-2-yl)-3-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H18N4O6/c1-3-25-13(23)19-7-5-11(21)15(19,9-17)16(10-18)12(22)6-8-20(16)14(24)26-4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
YDRUQCATCVIBJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCC(=O)C1(C#N)C2(C(=O)CCN2C(=O)OCC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




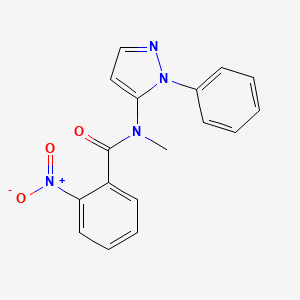
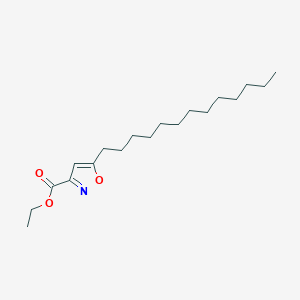
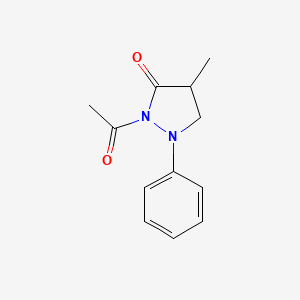
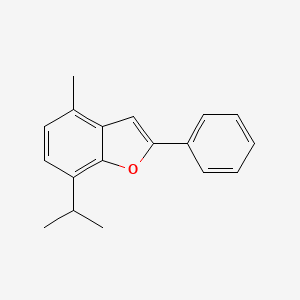

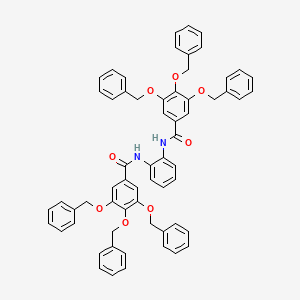
![5-{[(2-Methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12904287.png)



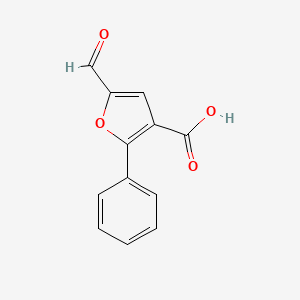
![4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12904307.png)
